molecular formula C21H23NO9 B026542 Tolmetin glucuronide CAS No. 71595-19-2

Tolmetin glucuronide

Cat. No. B026542
CAS RN: 71595-19-2
M. Wt: 433.4 g/mol
InChI Key: MEFIGCPEYJZFFC-ZFORQUDYSA-N
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Description

Synthesis Analysis

The formation of tolmetin glucuronide occurs through enzymatic processes involving UDP-glucuronosyltransferases, which catalyze the attachment of glucuronic acid to tolmetin. This reaction is part of phase II metabolism, enhancing the solubility and excretion of hydrophobic compounds. Studies on the metabolism of tolmetin to reactive acyl-coenzyme A thioester intermediates in rats have provided insights into the pathways leading to the formation of tolmetin glucuronide and its subsequent binding to proteins, suggesting a complex metabolic pathway involving various intermediate forms (Olsen et al., 2007).

Molecular Structure Analysis

The molecular structure of tolmetin glucuronide includes a tolmetin moiety linked via an ester bond to glucuronic acid. This conjugation significantly alters the drug's physicochemical properties, such as solubility and reactivity. The presence of the glucuronic acid moiety is key to the compound's interaction with serum proteins, as demonstrated through the identification of binding sites on human serum albumin by mass spectrometry analyses (Ding et al., 1995).

Chemical Reactions and Properties

Tolmetin glucuronide exhibits specific chemical reactivity, particularly in its interaction with proteins. It can form covalent bonds with serum albumin, facilitated by its glucuronic acid component. This binding involves nucleophilic sites on proteins, such as lysine residues, via mechanisms including Schiff base formation and nucleophilic displacement of glucuronic acid (Ding et al., 1993). These reactions underline the potential for tolmetin glucuronide to modify protein function through covalent modification.

Physical Properties Analysis

The physical properties of tolmetin glucuronide, such as solubility and stability, are significantly influenced by its molecular structure. The conjugation with glucuronic acid increases the compound's solubility in water, facilitating its excretion in urine. The stability of tolmetin glucuronide and its isomers in biological matrices has been extensively studied, revealing insights into its behavior in vivo and during analytical procedures (Hyneck et al., 1987).

Chemical Properties Analysis

The chemical properties of tolmetin glucuronide, such as its reactivity and interaction with biological molecules, are central to understanding its pharmacokinetics and pharmacodynamics. Studies have shown that tolmetin glucuronide can undergo further metabolic transformations, including binding to plasma proteins and possibly contributing to the drug's efficacy and safety profile (Ding et al., 1995).

Scientific Research Applications

  • Formation of Covalent Adducts with Serum Albumin : Tolmetin glucuronide can form covalent adducts with serum albumin through an imine mechanism. This suggests that acyl migration followed by Schiff base formation could be a credible mechanism for generating covalent adducts in vivo (Ding et al., 1993).

  • Modification of Human Serum Albumins : It is capable of modifying human serum albumins, specifically affecting lysine-195, -199, and -351, as well as aspartic acid 1 and lysine-524 and -536 (Zia-Amirhosseini et al., 1995).

  • Mechanisms of Covalent Modification : Tolmetin glucuronide can covalently modify human serum albumin via two mechanisms: imine formation and nucleophilic displacement of glucuronic acid (Ding et al., 1995).

  • Rapid Degradation Rate : It exhibits the fastest degradation rate among all ketoprofen-related glucuronides studied (Skordi et al., 2005).

  • Potential in Ocular Drug Delivery : Tolmetin can be developed as an ocular insert delivery system for treating ocular inflammation (Tofighia et al., 2017).

  • Treatment of Rheumatic Diseases : It has been used in the treatment of rheumatic diseases like rheumatoid arthritis, juvenile rheumatoid arthritis, degenerative joint disease, and ankylosing spondylitis (Brogden et al., 1978).

  • Bioactivation and Reactive Species Formation : Oxidative metabolism of tolmetin may contribute to drug-mediated anaphylactic reactions by forming reactive species that haptenize proteins (Chen et al., 2006).

  • Irreversible Binding to Macromolecules : Tolmetin glucuronide shows irreversible binding to blood constituents, tissue homogenates, and subcellular fractions in vitro (Ojingwa et al., 1994).

  • Binding Affinity to Human Serum Albumin : Tolmetin glucuronide-α 3-isomer binds to fatty acid-free human serum albumin with high affinity (Ojingwa et al., 1994).

  • Presence in Plasma and Urine : It is present in plasma up to 4 hours after administration, and its isomers are present in urine up to 24 hours (Hyneck et al., 1988).

  • Comparison with Aspirin in Juvenile Rheumatoid Arthritis : Tolmetin and aspirin have similar anti-inflammatory and analgesic effects in the treatment of juvenile rheumatoid arthritis (Levinson et al., 1977).

Safety And Hazards

Tolmetin glucuronide can cause serious eye irritation, skin irritation, and may be harmful by inhalation, ingestion, or skin absorption . It may also cause respiratory system irritation .

Future Directions

Further investigation is required to ascertain whether acyl glucuronide clearance is sufficient to prevent covalent modification of endogenous proteins and consequently a potential immunological response .

properties

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetyl]oxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO9/c1-10-3-5-11(6-4-10)15(24)13-8-7-12(22(13)2)9-14(23)30-21-18(27)16(25)17(26)19(31-21)20(28)29/h3-8,16-19,21,25-27H,9H2,1-2H3,(H,28,29)/t16-,17-,18+,19-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFIGCPEYJZFFC-ZFORQUDYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50221824
Record name Tolmetin glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50221824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tolmetin glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0042044
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Tolmetin glucuronide

CAS RN

71595-19-2
Record name β-D-Glucopyranuronic acid, 1-[1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71595-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tolmetin glucuronide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tolmetin glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50221824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tolmetin glucuronide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GC783NL4J5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Tolmetin glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0042044
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
202
Citations
ML Hyneck, PC Smith, E Unseld, LZ Benet - Journal of Chromatography B …, 1987 - Elsevier
… A rapid and sensitive analytical procedure is described for the simultaneous measurement of tolmetin (T) , tolmetin glucuronide (l/3-TG) and the isomers of tolmetin glucuronide in …
Number of citations: 35 www.sciencedirect.com
A Ding, P Zia-Amirhosseini, AF McDonagh… - Drug Metabolism and …, 1995 - ASPET
The structures of adducts formed from in vitro incubation of a drug (tolmetin) glucuronide (TG) and human serum albumin (HSA), and the preferred binding sites on this protein were …
Number of citations: 141 dmd.aspetjournals.org
P Zia-Amirhosseini, H Spahn-Langguth… - Advances in …, 1994 - Elsevier
… Recently, Ding and co-workers 1993a) have investigated the binding of tolmetin glucuronide to HSA in presence of an imine trapping agent (sodium cyanoborohydride). At least six of …
Number of citations: 31 www.sciencedirect.com
ML Hyneck, PC Smith, A Munafo… - Clinical …, 1988 - Wiley Online Library
… Despite stabilization of samples by immediate adjustment of pH, we found three (putative) isomers of tolmetin glucuronide in both plasma and urine at approximately one third to one …
Number of citations: 110 ascpt.onlinelibrary.wiley.com
JC Ojingwa, H Spahn-Langguth, LZ Benet - Xenobiotica, 1994 - Taylor & Francis
… The degradation of tolmetin glucuronide (TG) in biological fluids and tissue homogenates appears to follow first-order kinetics and is quite rapid in plasma. TG degradation was …
Number of citations: 29 www.tandfonline.com
P Van Eenoo, FT Delbeke, K Roels, K Baert - Journal of pharmaceutical and …, 2003 - Elsevier
… In men, the principal elimination routes of tolmetin are oxidation of the methyl group on the phenyl moiety and conjugation with glucuronic acid, leading to 1-β tolmetin glucuronide [20]. …
Number of citations: 11 www.sciencedirect.com
JC Ojingwa, H Spahn-Langguth, LZ Benet - Journal of pharmacokinetics …, 1994 - Springer
… Of the four glucuronides investigated, tolmetin glucuronide-a/[13 isomer was bound by fatty acid fi'ee human serum albumin with the highest affinity (4.6 x 105 MI Kd = 2.22 pM). Protein …
Number of citations: 33 link.springer.com
A Munafo, ML Hyneck, LZ Benet - Pharmacology, 1993 - karger.com
… Significant levels of tolmetin glucuronide and its isomer(s) were found in plasma, and irreversible binding was shown to occur in all subjects. In the present study, the phar macokinetics …
Number of citations: 17 karger.com
E Skordi, ID Wilson, JC Lindon, JK Nicholson - Xenobiotica, 2005 - Taylor & Francis
… Tolmetin glucuronide had the fastest degradation rate, whilst all of the ketoprofen-related glucuronides had similar degradation rates. The degradation of the diastereoisomeric …
Number of citations: 23 www.tandfonline.com
JM Grindel, BH Migdalof… - Clinical Pharmacology & …, 1979 - Wiley Online Library
… and tolmetin glucuronide were recovered quantitatively in urine (0 to 72 hr) with most of the excretion occurring in the 0- to 24-hr period. A significant increase. relative to data on normal …
Number of citations: 27 ascpt.onlinelibrary.wiley.com

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